(1S,4S,5S,6S)-4-(hydroxymethyl)-6-(thiophen-2-ylcarbonyl)-3-oxabicyclo[3.1.0]hexan-2-one
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Overview
Description
4-(HYDROXYMETHYL)-6-(THIOPHENE-2-CARBONYL)-3-OXABICYCLO[310]HEXAN-2-ONE is a complex organic compound featuring a bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(HYDROXYMETHYL)-6-(THIOPHENE-2-CARBONYL)-3-OXABICYCLO[3.1.0]HEXAN-2-ONE typically involves a series of organic reactions. One common method is the [2 + 2] cycloaddition reaction, which is a photochemical process that forms the bicyclic core of the compound . This reaction can be carried out under UV light in the presence of a suitable photocatalyst.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to ensure high yield and purity. The use of automated systems and advanced purification techniques like chromatography can further enhance the efficiency of production.
Chemical Reactions Analysis
Types of Reactions
4-(HYDROXYMETHYL)-6-(THIOPHENE-2-CARBONYL)-3-OXABICYCLO[3.1.0]HEXAN-2-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles such as bromine (Br2) or chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 4-(CARBOXYMETHYL)-6-(THIOPHENE-2-CARBONYL)-3-OXABICYCLO[3.1.0]HEXAN-2-ONE.
Reduction: Formation of 4-(HYDROXYMETHYL)-6-(THIOPHENE-2-CARBONYL)-3-OXABICYCLO[3.1.0]HEXAN-2-OL.
Substitution: Formation of various substituted thiophene derivatives.
Scientific Research Applications
4-(HYDROXYMETHYL)-6-(THIOPHENE-2-CARBONYL)-3-OXABICYCLO[3.1.0]HEXAN-2-ONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(HYDROXYMETHYL)-6-(THIOPHENE-2-CARBONYL)-3-OXABICYCLO[3.1.0]HEXAN-2-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.1.1]hexane derivatives: These compounds share a similar bicyclic structure but differ in their substituents.
Thiophene-containing compounds: These compounds contain the thiophene ring but may have different functional groups attached.
Uniqueness
4-(HYDROXYMETHYL)-6-(THIOPHENE-2-CARBONYL)-3-OXABICYCLO[3.1.0]HEXAN-2-ONE is unique due to its combination of a bicyclic core and a thiophene ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H10O4S |
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Molecular Weight |
238.26 g/mol |
IUPAC Name |
(1S,4S,5S,6S)-4-(hydroxymethyl)-6-(thiophene-2-carbonyl)-3-oxabicyclo[3.1.0]hexan-2-one |
InChI |
InChI=1S/C11H10O4S/c12-4-5-7-8(9(7)11(14)15-5)10(13)6-2-1-3-16-6/h1-3,5,7-9,12H,4H2/t5-,7+,8+,9+/m1/s1 |
InChI Key |
VQPGXOMCEYPNOC-WOPDXLMNSA-N |
Isomeric SMILES |
C1=CSC(=C1)C(=O)[C@H]2[C@H]3[C@@H]2C(=O)O[C@@H]3CO |
Canonical SMILES |
C1=CSC(=C1)C(=O)C2C3C2C(=O)OC3CO |
Origin of Product |
United States |
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